8-Geranyl daidzein

Description

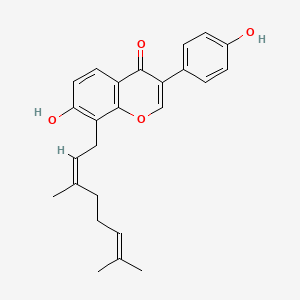

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAXKMYOFXPLSV-IDUWFGFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of 8 Geranyl Daidzein

Botanical Sources and Distribution

The natural occurrence of 8-Geranyl daidzein (B1669772) has been identified in specific plant species, primarily within the Fabaceae (legume) family.

Cullen corylifolium (syn. Psoralea corylifolia) as a Source

The fruits of Cullen corylifolium, also known by its synonym Psoralea corylifolia, are a recognized source of 8-Geranyl daidzein. researchgate.netnih.govtandfonline.com This plant, a well-known medicinal herb in traditional Chinese medicine, has been the subject of phytochemical investigations that have led to the isolation of this compound. researchgate.netnih.govtandfonline.comtandfonline.com Research has specifically identified this compound as a new natural product isolated from the fruits of this plant. researchgate.netnih.govtandfonline.comtandfonline.comfigshare.comresearchgate.net

Amorpha fruticosa as a Source

Amorpha fruticosa, another member of the Fabaceae family, has also been identified as a botanical source of geranylated flavonoids. nih.govacs.orgresearchgate.net Studies on the fruits of Amorpha fruticosa have resulted in the isolation and characterization of numerous phenolic metabolites, including various geranylated isoflavones. nih.govacs.orgresearchgate.net Among the compounds identified were 8-geranyl-7,3'-dihydroxy-4'-methoxyisoflavone and 8-geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone, highlighting the plant's capacity to produce C8-geranylated isoflavone (B191592) structures. nih.govacs.orgresearchgate.net

Other Plant Origins of Prenylated Flavonoids

Prenylated flavonoids, as a broader class, are distributed across several plant families. The Moraceae and Fabaceae families are major sources. researchgate.netresearchgate.net Other families known to produce these compounds include Apiaceae, Asteraceae, Cannabaceae, and Euphorbiaceae. researchgate.net The prenylation pattern, most commonly involving a 3,3-dimethylallyl group, often occurs on the A-ring of the flavonoid skeleton, leading to C-6 or C-8 substituted derivatives. researchgate.netresearchgate.net

Isolation Methodologies

The isolation and identification of this compound from its natural sources involve sophisticated chemical and analytical techniques.

Targeted Separation Approaches for Novel Natural Products

The isolation of this compound from Cullen corylifolium has been accomplished using a "targeted separation mode". researchgate.netnih.govtandfonline.comtandfonline.comfigshare.com This approach suggests a strategic methodology aimed at isolating specific types of compounds based on their predicted chemical properties. The process typically involves extraction with a suitable solvent, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. mdpi.com Preparative High-Performance Liquid Chromatography (HPLC) is often a crucial final step to obtain the pure compound. tandfonline.comacs.org

Spectroscopic Elucidation Techniques in Natural Product Chemistry

Once isolated, the definitive identification of this compound relies on a combination of spectroscopic methods. researchgate.netnih.govtandfonline.comtandfonline.com These techniques are fundamental in natural product chemistry for elucidating the precise chemical structure of unknown compounds.

Key spectroscopic techniques used include:

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula of the compound. tandfonline.comresearchgate.net Tandem MS (MS/MS) experiments help to identify characteristic fragmentation patterns of the prenyl group, aiding in structural confirmation. researchgate.netresearchgate.net

Table 1: Botanical Sources of this compound and Related Prenylated Flavonoids

| Plant Species | Family | Plant Part | Isolated Compounds |

| Cullen corylifolium (syn. Psoralea corylifolia) | Fabaceae | Fruits | This compound researchgate.netnih.govtandfonline.com |

| Amorpha fruticosa | Fabaceae | Fruits | 8-geranyl-7,3'-dihydroxy-4'-methoxyisoflavone, 8-geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone nih.govacs.orgresearchgate.net |

Table 2: Spectroscopic Data for the Elucidation of this compound

| Technique | Purpose | Key Findings |

| HR-ESI-MS | Determination of molecular formula | Provides the exact mass and elemental composition. tandfonline.com |

| ¹H NMR | Elucidation of proton environment | Identifies the number and type of hydrogen atoms. nih.gov |

| ¹³C NMR | Elucidation of carbon skeleton | Determines the number and type of carbon atoms. nih.gov |

| 2D NMR (e.g., HMBC) | Establishing connectivity | Shows correlations between protons and carbons to confirm the attachment points of functional groups. nih.gov |

Biosynthesis and Biotransformation of 8 Geranyl Daidzein

General Isoflavonoid (B1168493) Biosynthetic Pathway

The foundation for isoflavonoid biosynthesis lies in the plant's primary metabolism, specifically the shikimate and phenylpropanoid pathways. These pathways provide the essential aromatic building blocks that are subsequently assembled into the characteristic flavonoid and isoflavonoid structures.

The shikimate pathway is a crucial metabolic route in plants, algae, fungi, and bacteria, responsible for the synthesis of aromatic amino acids and a wide array of phenolic compounds researchgate.netencyclopedia.pubmdpi.combioone.org. This pathway converts simple carbohydrates into chorismate, which is then used to synthesize the aromatic amino acids phenylalanine, tyrosine, and tryptophan researchgate.netmdpi.combioone.org. Phenylalanine, in particular, serves as the primary precursor for the phenylpropanoid pathway, and consequently, for the entire class of flavonoids, including isoflavonoids like daidzein (B1669772) encyclopedia.pubwikipedia.orgnih.govfrontiersin.org. The carbon skeleton of the A-ring of flavonoids originates from malonyl-CoA, while the B-ring and the intervening three-carbon unit are derived from phenylalanine via the phenylpropanoid pathway encyclopedia.pubresearchgate.net.

Following its synthesis via the shikimate pathway, phenylalanine enters the phenylpropanoid pathway, a series of metabolic steps that lead to the formation of diverse phenolic compounds wikipedia.orgfrontiersin.orgwikipedia.org. The initial steps involve the action of phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamic acid wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net. Subsequently, p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net. P-coumaroyl-CoA, in conjunction with three molecules of malonyl-CoA, is then condensed by chalcone (B49325) synthase (CHS) to produce chalcones, which are the central intermediates for the synthesis of various flavonoid subclasses, including isoflavonoids wikipedia.orgnih.govfrontiersin.orgresearchgate.netnih.gov.

The conversion of chalcones into daidzein involves a specific branch of the flavonoid pathway, characterized by a unique rearrangement of the B-ring wikipedia.orgbiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This process begins with the action of chalcone isomerase (CHI), which isomerizes trihydroxychalcones to flavanones, such as liquiritigenin (B1674857) wikipedia.orgresearchgate.netfrontiersin.org. Liquiritigenin then serves as the substrate for isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. IFS catalyzes a critical reaction involving hydroxylation and a 2,3-aryl migration of the B-ring, converting the flavanone (B1672756) into a 2-hydroxyisoflavanone (B8725905) intermediate wikipedia.orgbiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Finally, 2-hydroxyisoflavanone dehydratase (HID), also known as 2-hydroxyisoflavanone hydro-lyase, catalyzes the dehydration of the 2-hydroxyisoflavanone, yielding the isoflavone daidzein wikipedia.orgnih.govfrontiersin.orgresearchgate.netwikipedia.orgresearchgate.netontosight.ai.

Table 1: Key Enzymes in Daidzein Biosynthesis

| Enzyme Name | EC Number | Function | Key References |

| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | Deaminates phenylalanine to cinnamic acid | wikipedia.orgfrontiersin.orgresearchgate.net |

| Cinnamate-4-hydroxylase (C4H) | EC 1.14.13.11 | Hydroxylates cinnamic acid to p-coumaric acid | wikipedia.orgfrontiersin.orgresearchgate.net |

| 4-Coumarate-CoA ligase (4CL) | EC 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA | wikipedia.orgfrontiersin.orgresearchgate.net |

| Chalcone synthase (CHS) | EC 2.3.1.170 | Condenses p-coumaroyl-CoA with malonyl-CoA to form chalcones | wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.org |

| Chalcone isomerase (CHI) | EC 5.5.1.6 | Isomerizes chalcones to flavanones (e.g., liquiritigenin) | wikipedia.orgresearchgate.netfrontiersin.org |

| Isoflavone synthase (IFS) | EC 1.14.13.136 | Catalyzes hydroxylation and aryl-ring migration of flavanones to 2-hydroxyisoflavanones | wikipedia.orgbiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| 2-Hydroxyisoflavanone dehydratase | EC 4.2.1.105 | Dehydrates 2-hydroxyisoflavanones to form isoflavones (e.g., daidzein) | wikipedia.orgnih.govfrontiersin.orgresearchgate.netwikipedia.orgresearchgate.netontosight.ai |

Prenylation Mechanisms in Isoflavonoid Biosynthesis

Prenylation, the addition of isoprenoid units, is a key modification that diversifies secondary metabolites, often enhancing their bioactivity and lipophilicity wur.nlresearchgate.net. In the context of isoflavonoids, this process is catalyzed by prenyltransferases (PTs).

Prenyltransferases are enzymes responsible for transferring prenyl groups, such as the geranyl group (a C10 isoprenoid unit), from donor substrates like geranyl diphosphate (B83284) (GPP) to acceptor molecules wur.nlresearchgate.netresearchgate.net. A notable prenyltransferase involved in the prenylation of aromatic compounds is NphB, originally identified from Streptomyces species researchgate.netnih.govacs.orgresearchgate.net. NphB is known to catalyze C-prenylation, attaching prenyl groups to carbon atoms of aromatic substrates, and utilizes GPP as its prenyl donor researchgate.netacs.orgresearchgate.netnih.govacs.orgrsc.org. Plant prenyltransferases (aPTs) also play a crucial role in modifying flavonoids and isoflavonoids, often attaching prenyl or geranyl groups to specific positions on these molecules wur.nlresearchgate.netnih.govnih.govresearchgate.net.

The activity of prenyltransferases is often characterized by regioselectivity, meaning they attach the prenyl group to specific sites on the acceptor molecule researchgate.netresearchgate.netmdpi.comnih.gov. Research has demonstrated that the prenyltransferase NphB is capable of geranylating the C8 position of daidzein, leading to the formation of 8-geranyl daidzein nih.gov. This precise location of attachment is critical for the resulting compound's properties. Studies investigating structure-activity relationships have indicated that the C8 position can be a favorable site for prenylation in certain classes of compounds, influencing their biological activities mdpi.comnih.gov.

Microbial Transformation and Metabolism of Daidzein and its Derivatives

The human gut microbiota plays a crucial role in the biotransformation of dietary isoflavones, including daidzein. These microorganisms possess enzymes capable of modifying isoflavones, leading to metabolites with altered biological activities and bioavailability. The variability in gut microbiota composition among individuals contributes to significant inter-individual differences in isoflavone metabolism and the resulting metabolome profiles.

Microbial Hydroxylation and Other Modifications of Isoflavones

Microbial hydroxylation is a key process in the modification of isoflavones. Studies have shown that various microorganisms, particularly from the genera Streptomyces and Aspergillus, can hydroxylate isoflavones at different positions. For instance, Aspergillus saitoi has been reported to transform daidzein into 8-hydroxydaidzein nih.govgoogle.com. Furthermore, recombinant enzymes like CYP105A5 from Streptomyces sp. have demonstrated the ability to hydroxylate daidzein at the 3′ and 8 positions, yielding 3′-hydroxydaidzein and 8-hydroxydaidzein, respectively mdpi.com. While direct studies on the microbial hydroxylation of this compound are limited, it is plausible that the geranyl moiety could influence the regioselectivity and efficiency of enzymatic hydroxylation reactions, or that the geranylated structure itself might be a substrate for other microbial modifications such as demethylation or conjugation. Research has also identified prenyltransferases, such as NphB from Streptomyces, capable of synthesizing geranylated isoflavones, including this compound, from daidzein and geranyl diphosphate (GPP) nih.govnih.gov. This indicates that microbial enzymes can indeed introduce geranyl groups onto the daidzein scaffold.

Gut Microbiota Metabolism of Daidzein to Equol (B1671563) and O-Desmethylangolensin

Daidzein is primarily metabolized by the gut microbiota into equol and O-desmethylangolensin (ODMA) mdpi.comresearchgate.netnih.govmdpi.comnih.govfrontiersin.org. This conversion typically proceeds via dihydrodaidzein (B191008) (DH-DAI) and potentially tetrahydrodaidzein intermediates mdpi.comnih.govfrontiersin.org. The ability to produce equol from daidzein is a characteristic of a subset of the human population, termed "equol producers," due to the specific composition of their gut microbiota mdpi.commdpi.com. While equol and ODMA are direct metabolites of daidzein, research does not extensively detail whether this compound itself undergoes similar transformations to produce equol or ODMA. The presence of the bulky geranyl group might sterically hinder or alter the enzymatic pathways responsible for the reduction of the isoflavone ring structure leading to equol formation. Conversely, it is possible that the geranyl side chain could be modified or cleaved by specific microbial enzymes, or that the entire molecule is metabolized through different pathways. Comparative studies on the gut microbiota metabolism of daidzein versus its geranylated derivatives would be necessary to elucidate these potential transformations.

Biological Activities and Mechanistic Studies of 8 Geranyl Daidzein

Anti-Inflammatory Activities and Molecular Mechanisms

The anti-inflammatory properties of 8-geranyl daidzein (B1669772) and related prenylated isoflavone (B191592) derivatives have been investigated, revealing their ability to modulate cellular inflammatory responses through various molecular mechanisms.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JNK, ERK1/2) by prenylated daidzein derivatives

Prenylated daidzein derivatives, including 8-geranyl daidzein, have demonstrated a notable capacity to suppress inflammatory signaling pathways. Studies indicate that these compounds can repress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression researchgate.netmdpi.comresearchgate.netijbs.comresearchgate.netmdpi.comresearchgate.netscienceopen.commdpi.com. This repression of NF-κB activation is often accompanied by a reduction in the activation of mitogen-activated protein kinases (MAPKs), specifically JNK (c-Jun N-terminal kinase) and ERK1/2 (extracellular signal-regulated kinase 1/2), as well as p38 MAPK. These effects are associated with the suppressed phosphorylation of downstream molecules like mitogen- and stress-activated kinase 1 researchgate.netmdpi.comoup.com. For instance, 8-prenyl daidzein (8-PD) and 8-prenyl genistein (B1671435) (8-PG) have shown more potent effects than their parent compounds, daidzein and genistein, in repressing inflammatory responses in macrophages by modulating the MAPK/MSK1/NF-κB axis researchgate.netmdpi.comoup.comnih.govresearchgate.net. Furthermore, other prenylated flavonoids, like lupalbigenin (B1675457) and 8-prenylapigenin, have also been shown to inhibit NF-κB translocation and downregulate the expression of inflammatory mediators by suppressing MAPK pathways researchgate.netjmatonline.com.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Inducible Nitric Oxide Synthase, Cyclooxygenase-2, Tumor Necrosis Factor-alpha) by related daidzein metabolites

Prenylated daidzein derivatives and related metabolites exhibit significant inhibitory effects on key pro-inflammatory mediators. Research indicates that 8-hydroxydaidzein (8-HD), a metabolite of daidzein, diminishes inflammatory gene expression, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) nih.gov. This inhibition is achieved by regulating the transcriptional activities of NF-κB and activator protein 1 (AP-1) researchgate.netnih.gov. Similarly, other prenylated isoflavones, such as 8-prenylnaringenin (B1664708) and 8-prenylapigenin, have been shown to inhibit the LPS-induced gene expression and release of pro-inflammatory mediators, including TNF-α, iNOS, and COX-2 researchgate.net. Daidzein itself has been shown to inhibit the production of IL-6, TNF-α, and IL-1β in various cell models, and it can suppress NO production ijbs.comnih.govmdpi.commdpi.commdpi.comresearchgate.netmdpi.com. For instance, daidzein was found to reduce LPS-induced NO production in BV-2 cells, with its metabolite equol (B1671563) showing even more potent inhibitory effects mdpi.com.

Effects on Macrophage Inflammatory Responses

This compound and its related prenylated derivatives have demonstrated significant effects on macrophage inflammatory responses. Studies have shown that 8-prenyl daidzein (8-PD) and 8-prenyl genistein (8-PG) are more potent than daidzein and genistein in repressing inflammatory responses in activated macrophages researchgate.netmdpi.comoup.comnih.govresearchgate.net. These compounds have been observed to suppress inflammatory responses induced by hypertrophic adipocyte secretions and inhibit the secretion of pro-inflammatory chemokine (C-C motif) ligand 2 (CCL2) from adipose tissues, suggesting their role in regulating macrophage activation, particularly under conditions like obesity researchgate.netoup.comnih.govresearchgate.net. 8-Hydroxydaidzein (8-HD) also suppresses nitric oxide (NO) production in LPS-induced conditions and diminishes inflammatory gene expression in macrophages nih.gov. Prenylated flavonoids, in general, have shown promise in modulating macrophage activation and inflammatory responses mdpi.comjmatonline.comzenodo.org.

Antioxidant Properties and Pathways

Beyond its anti-inflammatory effects, this compound and related compounds exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Reduction of Reactive Oxygen Species (ROS) by related daidzein metabolites

Related daidzein metabolites and prenylated derivatives have been shown to reduce the production of reactive oxygen species (ROS). 8-Hydroxydaidzein (8-HD) has demonstrated antioxidant effects by reducing sodium nitroprusside (SNP)-induced ROS production nih.gov. Its antioxidant properties have been further confirmed through DPPH and ABTS assays, where it effectively scavenges free radicals nih.gov. Other prenylated flavonoids have also been noted for their ability to reduce ROS accumulation researchgate.net. While some studies suggest that genistein, daidzein, and glycitein (B1671905) exhibit low antioxidant capacity, other isoflavones like coumestrol (B1669458) and biochanin A have shown significant potential in reducing ROS in cells mdpi.com.

DPPH Radical Scavenging Activity of related compounds

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity is a common assay to evaluate the antioxidant potential of compounds. This compound itself has been reported to possess antioxidant activity against the DPPH radical . Studies on related compounds indicate that various prenylated phenols and isoflavones exhibit DPPH radical scavenging activity mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov. For example, some prenylated flavonoids from Artocarpus nobilis showed strong antioxidant activity against the DPPH radical researchgate.net. Furthermore, 8-hydroxydaidzein (8-HD) was confirmed to significantly scavenge free radicals in DPPH assays nih.gov. While some prenylated flavonoids show strong ABTS radical scavenging activity, they may be inactive against the DPPH radical researchgate.net.

Antiproliferative and Apoptotic Effects in Cell Culture Models

Daidzein, the aglycone precursor of this compound, has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. These effects are mediated through complex cellular pathways, including cell cycle regulation, apoptosis induction, and modulation of gene expression and signaling pathways. While direct studies on this compound are limited, the presence of the geranyl group is known to influence the bioactivity of isoflavonoids, often enhancing their efficacy mdpi.commdpi.comnih.govmdpi.com.

Induction of Cell Cycle Arrest by Daidzein and its Hydroxylated Derivatives

Daidzein has been shown to induce cell cycle arrest in several cancer cell lines. In human breast cancer cells (MCF-7 and MDA-MB-453), daidzein treatment resulted in dose- and time-dependent inhibition of cell proliferation, leading to significant arrest in the G1 and G2/M phases nih.gov. This arrest was associated with alterations in cell cycle regulatory proteins, including the upregulation of p53, p27, p21, and p16, and the downregulation of cyclin D1 and cyclin E ijbs.com. Similarly, daidzein induced cell cycle arrest at the G2/M phase in HCT-116 colon cancer cells researchgate.net and in HeLa cervical cancer cells, where it also caused arrest at the G0/G1 phase nih.gov. Studies on isoflavone-rich soy extracts (ISF), which contain daidzein, also demonstrated an increase in G0/G1 and G2/M phase accumulation in prostate cancer cells, alongside a decrease in S phase nih.gov. These findings suggest that daidzein and its derivatives can disrupt normal cell cycle progression, a key mechanism in controlling cell proliferation.

Table 1: Daidzein-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cell Line | Treatment (Concentration/Time) | Phase Arrest | Key Regulatory Proteins Affected | Reference |

| MCF-7, MDA-MB-453 | Daidzein (≥5-10 µM / 72 h) | G1 and G2/M | Upregulated: p53, p27, p21, p16; Downregulated: Cyclin D1, Cyclin E | nih.govijbs.com |

| HCT-116 | Daidzein (50-100 µM / 48 h) | G2/M | (Specific proteins not detailed in this context) | researchgate.net |

| HeLa | Daidzein | G0/G1, G2/M | (Specific proteins not detailed in this context) | nih.gov |

| LNCaP (ISF) | ISF (containing Daidzein) (48 h) | G0/G1, G2/M | Decreased S phase by 74.6%; Increased G0/G1 by 8.9%, G2/M by 82.5% | nih.gov |

Promotion of Apoptosis (e.g., Caspase-7 dependent) by Daidzein and its Hydroxylated Derivatives

Daidzein has been shown to effectively induce apoptosis, or programmed cell death, in various cancer cell models. This process often involves the activation of caspases, a family of proteases critical for executing apoptosis creative-diagnostics.com. Daidzein treatment in BEL-7402 cells led to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and morphological changes indicative of apoptosis nih.govnih.gov. Mechanistically, daidzein has been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL nih.govwaocp.orgnih.gov. This modulation of the Bcl-2 family proteins can lead to the release of cytochrome c from mitochondria, activating downstream caspases like caspase-9 and caspase-3 nih.gov. Daidzein also increased caspase-3/7 activity by 1.4-fold in human breast cancer cells waocp.org. Furthermore, 8-hydroxydaidzein, a metabolite of daidzein, was found to induce apoptosis in U-937 cells by activating Caspase-7 and cleaving PARP-1 mdpi.com. These findings highlight the capacity of daidzein and its derivatives to trigger apoptotic pathways.

Table 2: Daidzein-Mediated Apoptosis Induction Mechanisms

| Effect | Observation | Cell Line Example(s) | Reference(s) |

| Increased ROS Production | Daidzein treatment leads to an outburst of ROS. | MCF-7, BEL-7402 | nih.govnih.govwaocp.org |

| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential. | BEL-7402 | nih.govnih.gov |

| Bcl-2 Family Modulation | Upregulation of Bax; Downregulation of Bcl-2, Bcl-xL. | BEL-7402, Hepatic | nih.govwaocp.orgnih.gov |

| Caspase Activation | Increased activity of Caspase-3/7; Activation of Caspase-9 and Caspase-3. | MCF-7, Hepatic | waocp.orgnih.gov |

| PARP Cleavage | Cleavage of PARP-1 (observed for 8-hydroxydaidzein). | U-937 (8-OHD) | mdpi.com |

| Intrinsic/Extrinsic Pathway Activation | Activation of intrinsic apoptosis (Bad, Bax, Bid) and extrinsic apoptosis (FasL, FAS, FADD). | Lung Adenocarcinoma | ijbs.com |

Autophagy Induction by Related Daidzein Metabolites

While daidzein and its derivatives are known to influence cell proliferation and apoptosis, direct evidence for their role in inducing autophagy is not prominent in the reviewed literature. However, some studies on related isoflavones, such as genistein, suggest a link between genistein-induced apoptosis and autophagy-dependent mechanisms mdpi.com. Further research is needed to clarify if this compound or other daidzein metabolites possess autophagy-modulating properties.

Impact on Oncoproteins and Gene Expression (e.g., BCR-ABL, Differentially Expressed Genes) by Related Daidzein Metabolites

Daidzein and its metabolites can influence the expression of various genes and proteins involved in cellular processes, including cancer progression. Daidzein has been shown to upregulate genes such as Abcg1 and liver X receptors (Lxrs) and Abca1 in specific contexts chemsrc.com. It also impacts lipid metabolism by downregulating proteins associated with lipid droplets foodandnutritionresearch.net. For instance, 8-hydroxydaidzein (8-OHD), a metabolite of daidzein, has been found to suppress the expression of key proteins like CDK6 and CCND2, and downregulate genes associated with acute myeloid leukemia (AML), including MYC, NPM1, FLT3, and TERT mdpi.com. Furthermore, 8-OHD modulates genes involved in rRNA processing and ribosome biogenesis mdpi.com and downregulates IRF-3-dependent genes by inhibiting IRF-3 phosphorylation nih.gov. While specific impacts on oncoproteins like BCR-ABL were not identified in the search results for daidzein or its geranylated derivatives, the broad effects on cell cycle regulators and cancer-associated genes highlight the potential of these compounds to influence oncogenic pathways.

Regulation of Signaling Pathways (e.g., MAPK, NF-κB, JAK-STAT) by Related Daidzein Metabolites

Daidzein interacts with several critical signaling pathways that govern cellular functions. It acts as an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, influencing the transcription of PPAR-dependent genes chemsrc.com. Daidzein has also been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, including the suppression of ERK1/2, JNK, and p38 MAPK activation mdpi.com. It can also influence the PI3K/Akt pathway, leading to downstream effects on cell proliferation and survival ijbs.comscispace.com. Furthermore, daidzein has been shown to suppress the NF-κB signaling pathway mdpi.comscielo.br, a key regulator of inflammation and cell survival. The compound can also promote activation of the estrogen response element (ERE) pathway by increasing estrogen receptor (ERα and ERβ) expression nih.gov. Evidence suggests daidzein can also activate the mTOR signaling cascade researchgate.net. While JAK-STAT pathway modulation by daidzein was not explicitly found, its influence on other key signaling cascades underscores its potential as a modulator of cellular communication.

Antibacterial Activities and Inhibition Mechanisms

Flavonoids, including isoflavonoids like daidzein, possess known antibacterial properties. The structure-activity relationship studies indicate that modifications such as hydroxylation and geranylation or prenylation can significantly enhance the antibacterial efficacy of flavonoids mdpi.commdpi.comnih.gov. Specifically, geranylation at certain positions, such as C6 or C8, has been associated with increased bacterial inhibition mdpi.commdpi.comnih.gov.

Compounds isolated from Amorpha fruticosa, including geranylated flavanones and isoflavones (e.g., 8-geranyl-3,5,7-trihydroxyflavanone and 8-geranyl-5,7,3′-trihydroxy-4′-methoxyisoflavone), have demonstrated potent to moderate antibacterial activities against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.1 to 100 μM figshare.com. Daidzein itself exhibits antibacterial activity, although its efficacy against E. coli was noted as less pronounced compared to other flavonoids mdpi.comnih.govresearchgate.net.

The mechanisms by which flavonoids exert antibacterial effects are diverse and include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, interference with energy metabolism, and damage to the cell envelope mdpi.comnih.govresearchgate.net. These actions collectively impair bacterial growth and survival. While direct studies on the antibacterial mechanisms of this compound are limited, its structural similarity to other geranylated flavonoids suggests it may operate through similar pathways.

Compound List:

this compound

Daidzein

Genistein

8-hydroxydaidzein (8-OHD)

8-prenyl daidzein (8-PD)

8-prenyl genistein (8-PG)

8-geranyl-3,5,7-trihydroxyflavanone

8-geranyl-5,7,3′-trihydroxy-4′-methoxyisoflavone

6-geranyl-5,7,3′-trihydroxy-4′-methoxyisoflavone

Activity against Specific Bacterial Strains (e.g., Enterococcus faecalis, Enterococcus faecium) for C-8-geranyl Isoflavones

Prenylated isoflavones, particularly those with geranyl groups at the C-8 position, have demonstrated notable antibacterial activity against Gram-positive bacteria, including strains of Enterococcus. Studies investigating compounds structurally related to this compound have provided insights into their efficacy:

Scandenone , a prenylated isoflavone, has shown good antibacterial activity against Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL mdpi.com.

Millexatin F, auriculatin, and scandenone collectively demonstrated activity against E. faecalis, S. aureus, MRSA, and C. albicans, exhibiting MIC values in the range of 2-4 µg/mL for bacteria researchgate.net.

Research on prenylated isoflavones isolated from Vatairea guianensis indicated that compounds like 5,7,3'-trihydroxy-4'-methoxy-8-prenylisoflavone showed activity against Enterococcus faecium, alongside activity against Staphylococcus aureus researchgate.net.

While direct MIC values for this compound against E. faecalis and E. faecium are not explicitly detailed in the reviewed literature, the activity of related C-8 geranylated and other prenylated isoflavones against these bacterial species highlights the potential of this structural class.

Influence of Prenyl/Geranyl Groups on Antibacterial Potency

The presence and position of prenyl and geranyl groups significantly influence the antibacterial potency of isoflavones and related flavonoids. Structure-activity relationship (SAR) studies consistently point to the beneficial role of these lipophilic substituents:

Enhanced Lipophilicity and Membrane Affinity: Prenylation, including the addition of geranyl groups, generally increases the lipophilicity of the flavonoid skeleton. This enhanced lipophilicity leads to a greater affinity for microbial cell membranes, facilitating interaction and potentially improving antibacterial activity researchgate.netjpad.com.pkjpad.com.pkfrontiersin.orgnih.govnih.gov.

Increased Potency: Hydrophobic substituents such as prenyl and geranyl groups are widely reported to enhance the antibacterial activity of flavonoids jpad.com.pknih.gov. Di-prenylated compounds often exhibit greater activity compared to mono-prenylated analogs mdpi.comtandfonline.com.

Positional Importance: The position of prenylation is critical. For instance, the presence of a geranyl group at the C-6 position has been shown to significantly increase antibacterial activity mdpi.comnih.gov. Studies on prenylated isoflavones have identified the C-6 and C-8 positions as important for potent antibacterial effects against Gram-positive bacteria tandfonline.commdpi.comtandfonline.com.

Structural Modifications: While prenylation generally enhances activity, structural modifications like the cyclization of the prenyl group can lead to a decrease in antibacterial potency mdpi.com.

These findings suggest that the geranyl group at the C-8 position in this compound likely contributes positively to its potential antibacterial profile by increasing lipophilicity and improving interaction with bacterial cell membranes.

Other Investigated Biological Activities of Related Compounds (in vitro)

Beyond their antimicrobial effects, prenylated isoflavonoids and related compounds have been explored for their impact on cellular processes, particularly those involved in skin pigmentation.

Melanogenesis Modulation

Melanogenesis, the process of melanin (B1238610) pigment production, is a key target for cosmetic agents aimed at skin lightening and managing hyperpigmentation. Isoflavones and their derivatives have shown promise in modulating this process:

Soy Isoflavones (Daidzein, Genistein): Soy isoflavones have been investigated for their effects on skin pigmentation. While some studies suggest genistein might stimulate melanin synthesis, daidzein and its metabolite, 7,3',4'-trihydroxyisoflavone (7,3',4'-THIF), have demonstrated inhibitory effects on melanogenesis researchgate.netfrontiersin.orgnih.gov. 7,3',4'-THIF, in particular, was found to be more effective than daidzein or genistein in inhibiting melanogenesis in B16F10 melanoma cells and human melanocytes, potentially by suppressing MITF expression and targeting the MC1R receptor frontiersin.org.

8-Hydroxydaidzein (8-OHDe): This metabolite of daidzein exhibits potent depigmenting activity by significantly reducing melanin production in B16 melanoma cells nih.govnih.govresearchgate.net.

Prenylated Flavonoids: Certain prenylated flavonoids have also been studied for their influence on melanin biosynthesis. Prenylation at specific positions, such as the C-6 position of apigenin (B1666066), has been shown to enhance inhibitory effects on melanin production tandfonline.com.

Tyrosinase Activity Inhibition

Tyrosinase is a critical enzyme in the melanogenesis pathway, catalyzing the rate-limiting steps of melanin synthesis. Its inhibition is a primary strategy for skin lightening.

Geranylated Isoflavanone (B1217009) (Compound 14): A geranylated isoflavanone was found to inhibit both monophenolase and diphenolase activities of tyrosinase, with reported IC50 values of 2.9 μM and 128.2 μM, respectively jst.go.jp.

6,7,4′-Trihydroxyisoflavone: This isoflavone has been identified as a potent competitive inhibitor of mushroom tyrosinase, exhibiting an IC50 value of 9.2 μM, which is notably more potent than the standard inhibitor, kojic acid tandfonline.comnih.govmdpi.com. The presence of hydroxyl groups at the C-6 and C-7 positions of the isoflavone skeleton appears crucial for this inhibitory activity tandfonline.comnih.govmdpi.com.

Other Isoflavones: Various other isoflavones, including uncinanone B, desmodianone H, glabrene, glabridin, and calycosin, have also been identified as tyrosinase inhibitors frontiersin.orgmdpi.comnih.govresearchgate.netnih.govmdpi.com.

8-Hydroxydaidzein (8-OHDe): This daidzein metabolite acts as a potent suicide substrate for mushroom tyrosinase, demonstrating strong inhibition of both mushroom and cellular tyrosinase activity with significantly lower IC50 values compared to kojic acid nih.govnih.govresearchgate.net.

Prenylation Effects: The impact of prenylation on tyrosinase inhibitory activity is varied. While some studies suggest it may not enhance activity tandfonline.comresearchgate.net, others indicate that prenylation at specific positions can improve inhibitory effects tandfonline.com.

Depigmentation Effects

The collective action of inhibiting melanogenesis and tyrosinase activity contributes to the depigmenting or skin-lightening effects of these compounds.

8-Hydroxydaidzein (8-OHDe): This daidzein metabolite has demonstrated significant depigmenting activity in both in vitro cell models and in vivo human studies. Topical application of creams containing 8-OHDe led to observable increases in skin lightness (δL*-values) nih.govnih.govresearchgate.net.

Soy Isoflavones: Soy isoflavones, particularly daidzein and its metabolite 7,3',4'-THIF, have been associated with skin lightening effects by reducing melanin production and transfer frontiersin.orgmdpi.comnutraingredients.com.

Prenylated Flavonoids: Some prenylated flavonoids have shown potential for skin lightening, with specific compounds exhibiting tyrosinase inhibitory activity that could translate to depigmenting effects tandfonline.commdpi.com.

While direct studies on "this compound" specifically for melanogenesis modulation, tyrosinase inhibition, or depigmentation were not found, the activities observed for structurally related geranylated and prenylated isoflavonoids strongly suggest a potential for similar biological effects.

Structure Activity Relationship Sar Studies of 8 Geranyl Daidzein and Analogues

Influence of the Geranyl Moiety on Biological Potency

The addition of a prenyl group, such as a geranyl moiety, to the daidzein (B1669772) core is a significant structural modification that profoundly impacts its biological properties. This lipophilic side chain alters the molecule's interaction with biological targets, often leading to enhanced potency.

Prenylation of the isoflavone (B191592) core has been consistently shown to enhance anti-inflammatory activity. Studies comparing daidzein with its prenylated derivatives demonstrate that the addition of a C8-prenyl or geranyl group leads to a more potent reduction of inflammatory responses. For instance, 8-prenyl daidzein (8-PD) has been found to be more effective than its parent compound, daidzein, at suppressing inflammatory responses in macrophages. researchgate.netoup.com This heightened activity is associated with the inhibition of key inflammatory pathways, such as the repression of nuclear factor kappa B (NF-κB) activation and the reduction of MAPK activation. researchgate.netoup.com

The prenyl group is a critical contributor to the enhanced anti-inflammatory capabilities of flavonoids. researchgate.net Prenylated isoflavone derivatives have displayed significant inhibitory effects against nitric oxide (NO) production, a key inflammatory mediator. researchgate.netscielo.br In one study, a series of 16 prenylated isoflavone derivatives showed remarkable inhibitory effects on NO production, with IC50 values indicating high potency. researchgate.net The presence of these lipophilic side chains is thought to improve the interaction of the compounds with cellular membranes and inflammatory targets.

Table 1: Comparative Anti-inflammatory Activity of Daidzein and its Prenylated Derivatives

This table is representative of findings in the literature; specific values can vary based on the experimental model.

| Compound | Target/Model | Effect | Potency vs. Daidzein |

| Daidzein | Macrophages | Repression of inflammatory response | - |

| 8-Prenyl daidzein (8-PD) | Macrophages | More potent repression of inflammatory response | Higher. researchgate.netoup.com |

| 8-Prenyl daidzein (8-PD) | Adipose Tissue (ex vivo) | Significant inhibition of proinflammatory CCL2 secretion | Higher. researchgate.netoup.com |

| Prenylated Isoflavones | Macrophages | Inhibition of Nitric Oxide (NO) production | Higher. researchgate.net |

The geranyl moiety significantly boosts the antibacterial potential of daidzein analogues, primarily by increasing their lipophilicity. mdpi.comnih.gov This enhanced lipophilicity facilitates the molecule's ability to penetrate the lipid-rich cell membranes of bacteria, a critical step for exerting an antimicrobial effect. mdpi.com SAR studies have revealed that geranylation, particularly at the C6 or C8 position of the A-ring, is a key strategy for improving the antibacterial action of flavonoids. mdpi.comnih.gov

Research has shown that geranylated isoflavones exhibit potent to moderate antibacterial activities, especially against Gram-positive bacteria. researchgate.net For example, 8-geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone and 6-geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone have demonstrated significant antibacterial effects. researchgate.net The presence of the lipophilic geranyl group is considered a crucial structural feature for the antibacterial activity of these compounds. researchgate.net This is consistent with broader findings that geranylation or prenylation at C6 has been extensively studied to increase the bacterial inhibition of flavonoids. nih.govresearchgate.net

Table 2: Antibacterial Activity of Selected Geranylated Isoflavones

Data from a study on metabolites from Amorpha fruticosa. researchgate.net

| Compound | Test Organism | MIC (µM) |

| 8-Geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone | Bacillus subtilis | 6.2 |

| Micrococcus luteus | 6.2 | |

| Staphylococcus aureus | 12.5 | |

| 6-Geranyl-5,7,3'-trihydroxy-4'-methoxyisoflavone | Bacillus subtilis | 12.5 |

| Micrococcus luteus | 12.5 | |

| Staphylococcus aureus | 25 |

Role of Substituents on the Isoflavone Core

Beyond the geranyl group, the type and position of other substituents on the isoflavone's A, B, and C rings are determinant factors for its biological activity. Hydroxylation and methoxylation patterns are particularly significant.

The presence and placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the isoflavone backbone contribute to its solubility, stability, and bioactivity. ontosight.ai The hydroxylation pattern is known to influence physiological properties such as antioxidative activity. scienceopen.com For antibacterial action, specific hydroxylation patterns are considered important pharmacophores; for instance, 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring are important for anti-MRSA activity. mdpi.comnih.gov

The effect of methoxylation can be more complex. In some contexts, the introduction of methoxy groups has been found to diminish the antibacterial potential of flavonoids. mdpi.comnih.gov However, O-methylation can also increase the lipophilicity of isoflavones, which may lead to an increase in their antimicrobial activities in other scenarios. encyclopedia.pub In studies on P-glycoprotein (P-gp) inhibition, an increased number of methoxylated substitutions was found to be beneficial, enhancing the inhibitory activity of flavonoids. nih.gov This indicates that the impact of methoxylation is highly dependent on the specific biological target being studied.

Substitutions on both the A and B rings are critical in defining the pharmacological profile of daidzein analogues. The A-ring, derived from phloroglucinol (B13840) or resorcinol, and the B-ring, from a substituted cinnamic acid, offer multiple sites for modification that can tune the molecule's activity.

SAR studies have revealed that substitutions on the A-ring, such as at the 7-position, can dramatically alter biological function. For example, replacing the hydrogen of the 7-hydroxyl group on daidzein with various alkyl groups can progressively reduce its estrogenic activity and, in some cases, transform it into an estrogen receptor antagonist. nih.gov The presence of methoxy groups on the A-ring has also been highlighted as important for the activity of certain inhibitors. acs.org

Substitutions on the B-ring also play a crucial role. For some biological activities, such as ornithine decarboxylase (ODC) suppression, multiple hydroxyl groups on the B-ring are beneficial, whereas daidzein, which has only a single hydroxyl group on its B-ring, showed no activity in one such assay. researchgate.net The B-ring is also a site for modification by inflammatory oxidants, which can lead to nitrated or chlorinated derivatives, potentially altering the compound's mechanism of action. uab.edu

Table 3: Summary of Structure-Activity Relationships for A- and B-Ring Substitutions

| Ring | Position(s) | Substitution | Impact on Biological Activity |

| A-ring | 5, 7 | Dihydroxylation | Important for anti-MRSA activity. nih.gov |

| 7-O | Alkyl substitution | Can transform daidzein from an estrogen receptor agonist to an antagonist. nih.gov | |

| 8 | Geranyl/Prenyl group | Enhances anti-inflammatory and antibacterial activities. researchgate.netmdpi.com | |

| B-ring | 4' | Hydroxylation | Important for anti-MRSA activity. nih.gov |

| 3', 4' | Hydroxylation | Not conducive to P-gp inhibitory activity. nih.gov | |

| - | Multiple hydroxyl groups | May be required for certain activities like ODC suppression. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. chemmethod.com These models use statistical methods like multiple linear regression (MLR) and machine learning techniques like artificial neural networks (ANN) to build predictive equations based on molecular descriptors. chemmethod.com Descriptors can quantify various physicochemical properties, such as lipophilicity (e.g., LogP), electronic effects, and steric parameters.

QSAR has been widely applied to flavonoids to understand the structural requirements for specific activities, such as the inhibition of drug efflux pumps like P-glycoprotein. nih.gov A QSAR model for flavonoid-mediated P-gp inhibition identified descriptors related to hydrophobicity and the energy of solvation as being important for activity. nih.gov Such models can predict the activity of new or untested compounds, thereby guiding the synthesis of more potent analogues. For example, QSAR models have been developed for various flavonoid and isoflavonoid (B1168493) analogues targeting enzymes and receptors, helping to identify the key structural features required for interaction. nih.govresearchgate.net

For a compound like 8-geranyl daidzein, a QSAR model could be used to:

Predict the optimal length and structure of the lipophilic side chain at the C8 position.

Evaluate the predicted impact of adding or modifying hydroxyl and methoxy groups on the A and B rings.

Screen virtual libraries of daidzein analogues to prioritize the synthesis of the most promising candidates for a desired biological effect. nih.gov

These in silico methods accelerate the drug discovery process by providing valuable insights into the complex relationships between molecular structure and biological function. biointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 8-geranyl daidzein in laboratory settings?

- Methodology : Chemoenzymatic synthesis using recombinant Streptomyces prenyltransferases (e.g., NphB) is a common approach. This involves reacting daidzein with geranyl diphosphate (GPP) under controlled enzymatic conditions. Structural confirmation is achieved via high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C), with specific signals for geranyl substituents observed at δ 5.2–5.4 ppm (olefinic protons) and δ 20–30 ppm (terpene carbons) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology :

- HRMS : Molecular ion peaks at m/z 389 [M-H]⁻ and 391 [M+H]⁺ confirm the molecular formula (C₂₅H₂₆O₄).

- NMR : Key ¹H NMR signals include aromatic protons (δ 6.8–7.2 ppm) and geranyl chain protons (δ 1.6–1.8 ppm for methyl groups; δ 5.1–5.3 ppm for double bonds). ¹³C NMR confirms carbonyl (δ 175–180 ppm) and prenyl carbons .

Q. How can researchers ensure reproducibility in this compound isolation from natural sources?

- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, methanol-water gradient (e.g., 60–80% methanol), and UV detection at 240–260 nm. Retention times (e.g., ~4.3 min for daidzein derivatives) and resolution values (>2.0) should be validated using reference standards .

Advanced Research Questions

Q. What experimental design strategies optimize the extraction of this compound from complex matrices?

- Methodology :

- Response Surface Methodology (RSM) : Central composite design (CCD) can optimize variables like solvent composition, temperature, and extraction time. For example, a methanol:water ratio of 75:25 (v/v) at 40°C maximizes yield .

- Desirability Function : Combine multiple responses (e.g., yield, purity) into a single metric to identify optimal conditions .

Q. How can pharmacokinetic parameters of this compound be accurately determined in vivo?

- Methodology :

- Liposome Encapsulation : Long-circulating liposomes improve bioavailability. Validate using LC-MS/MS with a linear range of 0.313–50 µg/mL (regression equation: y = 35,461x + 1802.4, R² = 0.9999) .

- Statistical Analysis : Use one-way ANOVA and post hoc tests (e.g., Dunnett’s test) to compare plasma concentration-time curves, with significance at p < 0.05 .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodology :

- Dose-Response Analysis : Compare EC₅₀ values across studies (e.g., anti-inflammatory effects at 5–10 mg/mL vs. estrogenic activity at lower doses).

- Experimental Variables : Control for matrix effects (e.g., soy-based samples in tofu studies) and purity (>98% HPLC-grade compound) .

Q. How do computational models predict the interaction of this compound with cellular targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to estrogen receptors (ER-α/β). Validate with RMSD values (<2.0 Å) against crystallographic data.

- Shielding Analysis : Compare NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with DFT calculations (e.g., B3LYP/aug-cc-pVTZ) to confirm structural stability .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

- Methodology :

- ANOVA with Post Hoc Correction : Use Benjamini-Hochberg FDR correction for multiple comparisons (e.g., q < 0.05).

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .

Q. How should researchers document experimental protocols for reproducibility?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.